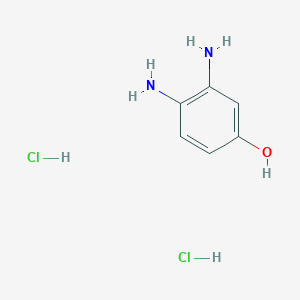
(S)-2-Hydroxypropanamide
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products they form .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Hydrogen-Bonded Framework Structure
(S)-2-Hydroxypropanamide, also known as N-hydroxypropanamide, has been studied for its ability to form a unique three-dimensional hydrogen-bonded framework structure. This compound crystallizes in a specific way, demonstrating interesting molecular interactions through hydrogen bonds. These properties may have implications in materials science and crystallography (Ferguson & Glidewell, 2001).
Interaction with Metal Complexes
Research involving 2-amino-N-hydroxypropanamide (a variant of (S)-2-Hydroxypropanamide) and vanadium (V) in aqueous solutions provides insights into chemical speciation and metal complex interactions. This research is crucial for understanding the thermodynamic and structural properties of metal complexes, potentially useful in inorganic chemistry and environmental studies (Duarte et al., 2013).
Nucleophilic Reactivity
The compound (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, related to (S)-2-Hydroxypropanamide, has been studied for its nucleophilic reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This property is significant in synthetic chemistry for the development of new compounds (Hajji et al., 2002).
Antihistaminic Activities
The derivative 2-methylpropanamide of carboxyterfenadine, which is structurally related to (S)-2-Hydroxypropanamide, has been synthesized and evaluated for antihistaminic and anticholinergic activities. This research has implications in pharmaceutical sciences, particularly in the development of new drugs for allergies (Arayne et al., 2017).
Enzymatic Selectivity
A study on a novel S-enantioselective amidase that acts on a derivative of (S)-2-Hydroxypropanamide highlights its enzymatic selectivity. This research is important in biochemistry and enzymology, providing insights into enantioselective processes, which are crucial in the pharmaceutical industry (Fuhshuku et al., 2015).
Polymer Chemistry
Research involving 2-acrylamido-2-methylpropane sulfonic acid, related to (S)-2-Hydroxypropanamide, focuses on the synthesis of copolymers and their potential applications in industrial processes. This area is significant in the field of polymer chemistry and material sciences (Bray et al., 2017).
Antiplasmodial Activity
3-Hydroxypropanamidines, a class derived from (S)-2-Hydroxypropanamide, demonstrate potent antiplasmodial activity. This is particularly important in the field of medicinal chemistry for the development of new treatments against malaria (Knaab et al., 2021).
Environmental Applications
The study of HEA/AMPS copolymer hydrogels, which involve derivatives of (S)-2-Hydroxypropanamide, for heavy metal ion adsorption in wastewater treatment highlights its environmental application. This research is crucial for environmental engineering and sustainability (Li et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-hydroxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQFCVDSOLSHOQ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165082.png)
![3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid](/img/structure/B3165085.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165092.png)
![3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165097.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165111.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165113.png)


![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
![2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3165139.png)

